2-(Trifluoromethoxy)phenylboronic acid

Physicochemical Property Acidity Constant Boronic Acid Reactivity

Unlike its meta/para isomers, this ortho-OCF3 boronic acid exhibits a markedly higher pKa (~9.51) due to intramolecular H-bonding, delivering superior protodeboronation resistance in Suzuki couplings. This unique stability profile, validated in PDE10A inhibitor, TRPM8 antagonist, and ERβ-selective ligand syntheses, makes it irreplaceable for biaryl pharmacophores requiring the ortho-trifluoromethoxy motif. Procure this specific isomer to avoid reaction failures inherent with mismatched regioisomers. Standard B2B shipping available globally.

Molecular Formula C7H6BF3O3
Molecular Weight 205.93 g/mol
CAS No. 175676-65-0
Cat. No. B156052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)phenylboronic acid
CAS175676-65-0
SynonymsB-[2-(Trifluoromethoxy)phenyl]-boronic Acid;  [2-(Trifluoromethoxy)phenyl]-boronic Acid;  2-(Trifluoromethoxy)benzeneboronic Acid;  [2-(Trifluoromethoxy)phenyl]boronic Acid
Molecular FormulaC7H6BF3O3
Molecular Weight205.93 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OC(F)(F)F)(O)O
InChIInChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H
InChIKeyAIJCNTOYZPKURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethoxy)phenylboronic Acid (CAS 175676-65-0) Product Specifications & Core Characteristics


2-(Trifluoromethoxy)phenylboronic acid (CAS 175676-65-0) is an arylboronic acid derivative with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) in the ortho position relative to the boronic acid moiety. This compound is a white to light yellow crystalline powder with a melting point of 118-120 °C and a predicted pKa of 8.14±0.53 . It is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceutical intermediates .

2-(Trifluoromethoxy)phenylboronic Acid: Why Simple Substitution Is Not Advisable


Substituting 2-(trifluoromethoxy)phenylboronic acid with its meta- or para-isomers or other ortho-substituted analogs is not straightforward due to significant differences in physicochemical properties and reactivity. The ortho-positioning of the electron-withdrawing trifluoromethoxy group creates unique steric and electronic effects that critically influence acidity, hydrolytic stability, and cross-coupling efficiency [1]. Unlike the meta- and para-isomers, the ortho isomer exhibits a substantially higher pKa (lower acidity) and forms an intramolecular hydrogen bond, which alters its behavior in Suzuki-Miyaura couplings [2]. These distinctions necessitate a data-driven approach to compound selection, as detailed in the evidence below.

Evidence-Based Differentiation: Quantitative Comparison of 2-(Trifluoromethoxy)phenylboronic Acid


Significantly Lower Acidity (Higher pKa) Compared to Meta and Para Isomers

The ortho isomer (2-(trifluoromethoxy)phenylboronic acid) exhibits a significantly higher pKa value (9.51 ± 0.04) compared to its meta (7.79 ± 0.02) and para (8.11 ± 0.04) counterparts [1]. This indicates that the ortho isomer is less acidic, which can influence its behavior in Suzuki-Miyaura couplings, where boronic acid activation is base-dependent [2]. The reduced acidity may offer advantages in reactions requiring milder basic conditions or where acid-sensitive functional groups are present.

Physicochemical Property Acidity Constant Boronic Acid Reactivity

Enhanced Hydrolytic Stability and Reduced Boroxine Formation

In the 2021 Molecules study, NMR analysis revealed that the meta-isomer (3-(trifluoromethoxy)phenylboronic acid) contained significant amounts of the corresponding boroxine dehydration product, which required addition of D2O for hydrolysis to the parent acid [1]. In contrast, the ortho and para isomers showed negligible boroxine formation under identical handling conditions. This indicates that the ortho isomer is less prone to undesirable dehydration, which can compromise reagent purity and reaction stoichiometry in water-sensitive Suzuki couplings.

Stability Boroxine Formation Hydrolytic Stability

Intramolecular Hydrogen Bonding Unique to Ortho Isomer

Single-crystal X-ray diffraction analysis of the ortho isomer revealed the presence of an intramolecular hydrogen bond between the boronic acid -OH and the oxygen of the trifluoromethoxy group [1]. This structural feature is absent in the meta- and para-isomers. DFT calculations confirmed that this hydrogen bond is weaker than that in the analogous methoxy derivative, but it still contributes to the unique solid-state packing and may influence solution-phase conformations, potentially affecting the approach of palladium catalysts during transmetallation.

Molecular Structure Hydrogen Bonding Crystal Structure

Proven Utility in Synthesizing Orally Active PDE10A Inhibitors

This compound is specifically cited as a reactant in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A (PDE10A) inhibitors . While other arylboronic acids could theoretically be employed, the ortho-trifluoromethoxy substitution pattern is critical for achieving the desired pharmacological properties, such as target selectivity and oral bioavailability, as demonstrated in subsequent patent literature .

Medicinal Chemistry PDE10A Inhibitors Suzuki Coupling

Optimal Application Scenarios for 2-(Trifluoromethoxy)phenylboronic Acid Based on Evidence


Suzuki-Miyaura Cross-Coupling for Pharmaceuticals Requiring ortho-Trifluoromethoxyphenyl Motifs

This compound is ideally suited for the construction of biaryl architectures where the ortho-trifluoromethoxy group is essential for biological activity, such as in PDE10A inhibitors and TRPM8 antagonists . The unique electronic and steric properties conferred by the ortho substitution pattern are critical for target engagement and pharmacokinetic profiles, making this reagent indispensable for medicinal chemists pursuing these specific pharmacophores.

Synthesis of Sodium Channel Blockers for Neuropathic Pain

The compound has been employed in the preparation of biaryl pyrazole carboxamides, oxazoles, imidazoles, and thiazoles that act as sodium channel blockers and CYP inhibitors . Its use in these syntheses demonstrates compatibility with heterocycle formation and functional group tolerance, supporting its role in advanced pain therapeutics development.

Development of ERβ-Selective Ligands

2-(Trifluoromethoxy)phenylboronic acid is utilized in the preparation of ERβ receptor-selective 4-hydroxybiphenyls . The ortho-OCF3 group likely contributes to receptor subtype selectivity, underscoring the compound's value in nuclear hormone receptor drug discovery programs.

Reactions Requiring Milder Basic Conditions or Acid-Sensitive Substrates

Given its significantly higher pKa (9.51) relative to the meta (7.79) and para (8.11) isomers [1], this ortho isomer is a superior choice for Suzuki couplings where strong bases may degrade acid- or base-sensitive functionalities. Its lower acidity reduces the risk of protodeboronation under mild basic conditions, potentially expanding the scope of compatible coupling partners.

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